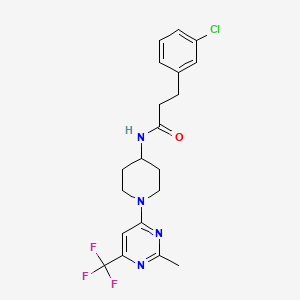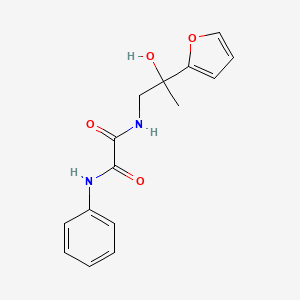![molecular formula C19H20N2O4 B2760834 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034275-66-4](/img/structure/B2760834.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known to have unique properties that make it a promising candidate for the development of new drugs.
Scientific Research Applications
Wound-Healing Potential
One study evaluated the in vivo wound-healing potential of a series of derivatives similar to the mentioned compound. These derivatives were synthesized and characterized by several methods including NMR and LC-MS. The in vivo studies, conducted on Swiss albino rats, revealed significant wound healing, particularly with derivatives 10b and 10d. These compounds accelerated epithelialization and increased the tensile strength of incision wounds, suggesting their potential as effective agents in skin regeneration and wound healing. The study's findings indicate the importance of specific functional groups in enhancing wound-healing activity (Vinaya et al., 2009).
Synthesis of Functionalized Crown Ethers
Another research avenue explored the synthesis of building blocks for pyridine/piperidine-decorated crown ethers, leveraging the chemistry of similar compounds. The study developed a convenient method to synthesize valuable intermediates, demonstrating the compound's versatility in creating functionalized crown ethers. These findings highlight the compound's utility in the synthesis of complex molecular architectures, which can have applications in materials science and chemical engineering (Nawrozkij et al., 2014).
Antimicrobial Activity
Research into new pyridine derivatives, including structures related to the specified compound, has shown variable and modest antimicrobial activity against various bacterial and fungal strains. These compounds were synthesized and their structures confirmed through elemental analysis and spectral studies. The in vitro screening for antimicrobial activity suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Catalytic Applications
The compound and its derivatives have also been investigated for their catalytic properties. One study synthesized iron and cobalt dichloride complexes bearing a 2-quinoxalinyl-6-iminopyridines framework, derived from similar compounds. These complexes exhibited good catalytic activities for ethylene reactivity, highlighting the potential use of these compounds in catalysis and industrial processes (Sun et al., 2007).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(11-14-3-4-17-18(10-14)24-13-23-17)21-9-1-2-16(12-21)25-15-5-7-20-8-6-15/h3-8,10,16H,1-2,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTOMUHFUSLPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)


![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)




![2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine](/img/structure/B2760766.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)
![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)
![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)
